4-(4-methoxyphenyl)-8-methyl-7-[(2-methylallyl)oxy]-2H-chromen-2-one
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Overview
Description
4-(4-methoxyphenyl)-8-methyl-7-[(2-methylallyl)oxy]-2H-chromen-2-one is a complex organic compound belonging to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
The synthesis of 4-(4-methoxyphenyl)-8-methyl-7-[(2-methylallyl)oxy]-2H-chromen-2-one typically involves multicomponent condensation reactions. One common method includes the condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal, and Meldrum’s acid . The reaction proceeds in two steps: initial interaction of starting materials in acetonitrile (MeCN) followed by the formation of the furylacetic acid moiety in acidic media . The structures of the obtained compound are confirmed using 1H, 13C-NMR spectroscopy, and high-resolution mass spectrometry .
Chemical Reactions Analysis
4-(4-methoxyphenyl)-8-methyl-7-[(2-methylallyl)oxy]-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the methoxyphenyl group, using reagents like halogens or alkylating agents.
Scientific Research Applications
4-(4-methoxyphenyl)-8-methyl-7-[(2-methylallyl)oxy]-2H-chromen-2-one has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of various heterocyclic compounds.
Biology: The compound exhibits significant biological activity and is used in the study of enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: The compound is used in the synthesis of dyes and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(4-methoxyphenyl)-8-methyl-7-[(2-methylallyl)oxy]-2H-chromen-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds to 4-(4-methoxyphenyl)-8-methyl-7-[(2-methylallyl)oxy]-2H-chromen-2-one include:
- 2-(2-(4-methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid
- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-methoxy-5-((phenylamino)methyl)phenol
These compounds share similar structural features but differ in their specific functional groups and biological activities, making this compound unique in its applications and properties.
Properties
Molecular Formula |
C21H20O4 |
---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
4-(4-methoxyphenyl)-8-methyl-7-(2-methylprop-2-enoxy)chromen-2-one |
InChI |
InChI=1S/C21H20O4/c1-13(2)12-24-19-10-9-17-18(11-20(22)25-21(17)14(19)3)15-5-7-16(23-4)8-6-15/h5-11H,1,12H2,2-4H3 |
InChI Key |
PTXYCMLYHICVGW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=C(C=C3)OC)OCC(=C)C |
Origin of Product |
United States |
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